4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
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Description
4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15BrFNO5S2 and its molecular weight is 488.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatization
The synthesis and derivatization of sulfonamides, including compounds structurally related to 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide, have been explored for their applications in organic chemistry and materials science. The process involves chlorosulfonation and bromination steps to yield bromomethyl analogues, which serve as precursors for further functionalization. This method provides a route for the development of novel sulfonamides with potential applications in pharmaceuticals and material science (Hartman & Halczenko, 1990).
Photodynamic Therapy Applications
New zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing Schiff base, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, including structures related to this compound, show promising results for photodynamic therapy applications. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield indicate their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Directed Ortho Metalation
The directed ortho metalation (DoM) technique, utilizing sulfonamides as a powerful directed metalation group (DMG), highlights the versatility of compounds like this compound in synthetic chemistry. This approach enables the synthesis of various heterocyclic compounds and has implications for the development of new drugs and materials (Familoni, 2002).
Anticancer and Antimicrobial Properties
Sulfonamide-derived compounds, including those structurally related to this compound, have been synthesized and evaluated for their biological activities. These studies have demonstrated moderate to significant antibacterial and antifungal activities, underscoring their potential in developing new therapeutic agents (Chohan & Shad, 2011).
Polymorphism and Crystal Engineering
Research on aromatic sulfonamides with fluorine groups has shed light on the impact of fluorine on polymorphism in compounds structurally similar to this compound. The presence of fluorine groups influences the formation of polymorphs or pseudopolymorphs, which is crucial for the development of materials with specific physical properties (Terada et al., 2012).
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO5S2/c19-13-3-7-16(8-4-13)28(24,25)21-12-18(17-2-1-11-26-17)27(22,23)15-9-5-14(20)6-10-15/h1-11,18,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROZIXXZZYDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.